molecular formula C10H15NO B13311378 3-Methyl-4-(pyridin-2-yl)butan-2-ol

3-Methyl-4-(pyridin-2-yl)butan-2-ol

Cat. No.: B13311378
M. Wt: 165.23 g/mol
InChI Key: RWGJNBUWFLQWFG-UHFFFAOYSA-N
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Description

3-Methyl-4-(pyridin-2-yl)butan-2-ol is an organic compound with the molecular formula C10H15NO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is of interest due to its unique structure, which combines a pyridine ring with a butanol side chain, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(pyridin-2-yl)butan-2-ol typically involves the reaction of 3-methylpyridine with ethyl pivalate, followed by the addition of hydroxylamine hydrochloride and substituted benzoic acid. The reaction proceeds through addition, oximization, and esterification reactions, which are carried out under moderate conditions to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(pyridin-2-yl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methyl-4-(pyridin-2-yl)butan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(pyridin-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in hydrogen bonding and π-π interactions with biological molecules, influencing enzyme activity and receptor binding. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol
  • 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one
  • 4-Methyl-3-[(4-pyridin-2-yl)-2-pyrimidinyl]amino]benzoic acid

Uniqueness

3-Methyl-4-(pyridin-2-yl)butan-2-ol is unique due to its specific structural arrangement, which combines a pyridine ring with a butanol side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-methyl-4-pyridin-2-ylbutan-2-ol

InChI

InChI=1S/C10H15NO/c1-8(9(2)12)7-10-5-3-4-6-11-10/h3-6,8-9,12H,7H2,1-2H3

InChI Key

RWGJNBUWFLQWFG-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=N1)C(C)O

Origin of Product

United States

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